1-Mesityl-1,4,5,6-tetrahydropyrimidine
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C13H18N2/c1-10-7-11(2)13(12(3)8-10)15-6-4-5-14-9-15/h7-9H,4-6H2,1-3H3 |
InChI Key |
MMBZPNGOMSMALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCCN=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction of Pyrimidines: Another approach is the selective reduction of pyrimidine derivatives.
Ring Expansion Chemistry: This method involves the ring expansion of smaller cyclic compounds such as cyclopropanes, aziridines, and azetidines.
Chemical Reactions Analysis
1-Mesityl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Mesityl-1,4,5,6-tetrahydropyrimidine is a nitrogen-containing heterocyclic compound featuring a tetrahydropyrimidine ring with a mesityl group at the 1-position. It has a molecular weight of 218.30 g/mol and a molecular formula of . The presence of the mesityl group enhances its lipophilicity and stability, making it a candidate for applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
- Medicinal Chemistry Due to its biological activity, this compound serves as a scaffold for developing new pharmaceuticals targeting cancer and infectious diseases.
- Neuromuscular Blocking Agents Several 1- and 2-substituted, and 1,2-disubstituted, 1,4,5,6-tetrahydropyrimidines have been prepared and their toxicological and pharmacological properties have been investigated . In general, the compounds were neuromuscular blocking agents with the monosubstituted members of the series showing a depolarizing type of activity and the disubstituted compounds a non-depolarizing type .
- Alzheimer's Disease Treatment Such compounds might be useful in treating cognitive and memory deficits associated with low acetylcholine levels, as found in Alzheimer's disease .
Similar Compounds and their Applications
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Aryl-3,4,5,6-tetrahydropyrimidine | Varies based on aryl group | Exhibits diverse biological activities depending on aryl substitution. |
| 2-Mesityl-1H-pyrrole | Pyrrole ring | Displays different reactivity patterns due to the five-membered ring structure. |
| 3-Mesityl-2(3H)-benzothiazole | Benzothiazole ring | Known for significant antimicrobial properties distinct from tetrahydropyrimidines. |
Mechanism of Action
The mechanism of action of 1-Mesityl-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets and pathways:
Carbon Dioxide Fixation: The compound reacts with CO2 to form a zwitterionic adduct, which can be studied for its potential in carbon capture technologies.
Pharmacological Activity: The compound’s antimicrobial and antineoplastic activities are believed to involve the inhibition of key enzymes and pathways in microbial and cancer cells.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of 1,4,5,6-tetrahydropyrimidines are highly dependent on substituents. Below is a comparison of key analogs:
Key Observations :
- Steric effects : Bulky substituents (e.g., mesityl, benzyl) enhance lipophilicity and may improve membrane permeability but reduce synthetic yields due to steric hindrance .
- Electronic effects: Electron-withdrawing groups (e.g., -NO₂ in the p-nitrophenylethyl derivative) increase electrophilicity, enhancing reactivity in alkylation or coupling reactions .
Key Observations :
- Alkylation with methyl iodide in polar aprotic solvents (e.g., THF, DMF) achieves high yields (>75%) .
- Use of liquid HCN or CS₂ under forcing conditions results in moderate yields (40–65%) due to side reactions .
Key Observations :
- Anthelmintic activity correlates with substituent hydrophobicity (e.g., thienyl or phenylethyl groups in morantel/pyrantel) .
- Anti-inflammatory activity in carboxamide derivatives is linked to electronic modulation of the pyrimidine ring .
Physical and Chemical Properties
Key Observations :
- Methylation reduces density and boiling point due to decreased polarity.
- Dimethyl derivatives exhibit higher volatility and lower melting points compared to monosubstituted analogs .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-Mesityl-1,4,5,6-tetrahydropyrimidine, and how is reaction progress monitored?
- Methodological Answer : The synthesis typically involves cyclization reactions of mesityl-substituted precursors with appropriate amines or carbonyl compounds under controlled conditions. Reaction progress is monitored using spectroscopic techniques such as ¹H/¹³C NMR to track intermediate formation and HPLC to assess purity . For example, highlights the use of real-time NMR to confirm intermediate structures and optimize reaction conditions .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of mass spectrometry (MS) for molecular weight verification and NMR spectroscopy for functional group analysis. provides basic parameters (e.g., MF: C₅H₁₀N₂, MW: 98.1463), which serve as reference benchmarks . Advanced characterization may include X-ray crystallography for resolving stereochemical ambiguities, as demonstrated in studies of structurally analogous pyrimidine derivatives .
Q. What are the key physicochemical properties critical for experimental handling?
- Methodological Answer : Key properties include solubility (polar vs. nonpolar solvents), stability under ambient conditions, and reactivity toward moisture or oxygen. emphasizes safety protocols for handling hygroscopic or reactive intermediates, such as using inert atmospheres during synthesis . Solubility profiles can be determined via UV-Vis spectroscopy in varying solvent systems .
Advanced Research Questions
Q. How can multi-step synthetic yields be optimized for derivatives of this compound?
- Methodological Answer : Yield optimization involves stepwise reaction parameter tuning , such as temperature gradients, catalyst loading (e.g., Lewis acids), and solvent polarity adjustments. underscores the importance of isolating intermediates via column chromatography to minimize side reactions . Statistical tools like Design of Experiments (DoE) can systematically identify optimal conditions .
Q. What computational strategies predict the reactivity of substituted derivatives in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., mesityl groups) on ring conformation and hydrogen-bonding potential. highlights the use of molecular docking to predict interactions with biological targets like enzymes or receptors . Pairing computational predictions with in vitro assays (e.g., enzyme inhibition studies) validates theoretical models .
Q. How do structural modifications influence biological activity, and what assays are used for evaluation?
- Methodological Answer : Substituents at the 1-, 2-, or 4-positions can modulate bioactivity by altering steric bulk or electronic properties. describes in vitro cytotoxicity assays (e.g., MTT assays) and receptor-binding studies (e.g., radioligand displacement) to evaluate pharmacological potential . For example, bulky mesityl groups may enhance target specificity by reducing off-target interactions .
Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments, as shown in for related pyrimidine-oxazine hybrids . Dynamic NMR (e.g., VT-NMR) can probe conformational flexibility, while 2D-COSY and NOESY elucidate through-space nuclear interactions in solution .
Q. How are stability and degradation profiles assessed under varying experimental conditions?
- Methodological Answer : Forced degradation studies under acidic, basic, oxidative, and thermal stress (e.g., 40–80°C) identify labile functional groups. recommends GC-MS or LC-MS to track degradation products . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life stability for long-term storage .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
